Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative characterized by a 1,3-dimethylated purine-2,6-dione core. Key structural features include:
- Position 1 and 3: Methyl groups at both positions, enhancing steric and electronic effects.
- Position 8: A sulfanylacetate ethyl ester, contributing to solubility and metabolic stability.
This compound is primarily used in research and development, with structural analogs explored for antimicrobial and receptor-binding activities .
Properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-6-23-10(20)8-24-14-16-12-11(19(14)7-9(2)3)13(21)18(5)15(22)17(12)4/h2,6-8H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXWYLTGZDNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18N4O4S
- Molecular Weight : 342.38 g/mol
The presence of a dioxopurine ring suggests potential interactions with biological macromolecules, particularly nucleic acids and proteins.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in neutralizing free radicals and protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it could possess antimicrobial properties against various pathogens, making it a candidate for further research in infectious diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic processes, including those involved in inflammation and cancer progression.
Antioxidant Activity
A study evaluated the antioxidant capacity of various compounds similar to this compound using different assays (e.g., DPPH radical scavenging). The results indicated a significant ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases .
Antimicrobial Properties
In vitro studies have shown that the compound exhibits antimicrobial activity against several bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications .
Enzyme Inhibition Studies
Research has focused on the inhibition of specific enzymes such as tyrosine phosphatase and cyclooxygenase (COX). Inhibition assays indicated that the compound could significantly reduce enzyme activity, which is crucial in pathways related to inflammation and cancer .
Case Studies
- Case Study on Antioxidant Potential : A controlled trial investigated the effects of this compound on oxidative stress markers in diabetic rats. The results showed a marked reduction in malondialdehyde levels and an increase in antioxidant enzyme activities (superoxide dismutase and catalase), indicating its protective role against oxidative damage.
- Case Study on Antimicrobial Efficacy : A clinical study evaluated the efficacy of the compound as an adjunct therapy in patients with bacterial infections. The administration of the compound alongside standard antibiotics resulted in improved outcomes and reduced recovery time compared to control groups.
Summary Table of Biological Activities
| Biological Activity | Assay Type | Results |
|---|---|---|
| Antioxidant | DPPH | Significant radical scavenging activity |
| Antimicrobial | MIC | Effective against S. aureus and E. coli |
| Enzyme Inhibition | Tyrosine Phosphatase Inhibition | Significant reduction in enzyme activity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate exhibit significant antimicrobial properties.
Study Findings :
- Derivatives containing sulfanyl groups have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus.
Mechanism :
- The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic pathways .
Antitumor Activity
Compounds with purine-like structures have been extensively studied for their antitumor effects.
Case Studies :
- In vitro studies demonstrate that similar compounds can induce apoptosis in cancer cell lines.
Research Data :
- A specific derivative was found to inhibit cell proliferation by inducing G1 phase arrest in the cell cycle .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has also been documented.
Clinical Trials :
- Some studies have reported protective effects in animal models of epilepsy.
Biological Mechanism :
- The activity is believed to be mediated through modulation of neurotransmitter systems and ion channels .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Functional Group Variations
Substituent Modifications at Positions 1, 3, and 7
Position 8 Modifications and Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
